molecular formula C18H16F2N2O3S B2743757 2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903300-47-0

2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2743757
CAS No.: 903300-47-0
M. Wt: 378.39
InChI Key: QRBFNSXTGNIREL-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a synthetic chemical compound featuring a complex polycyclic structure. Its molecular architecture is based on a 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine core, which is a fused tricyclic system incorporating both piperidine and quinoline motifs . This core is further functionalized with a 3-oxo group and is substituted at the 9-position with a 2,5-difluorobenzenesulfonamide moiety . The presence of the sulfonamide group suggests potential for targeted protein binding, making it a candidate for research in medicinal chemistry and drug discovery. The specific physicochemical properties, mechanism of action, and primary research applications of this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a biological probe. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. For safe handling, please refer to the available safety information. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBFNSXTGNIREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions involving the formation of the quinoline core, followed by functionalization to introduce the difluorobenzene and sulfonamide groups. A common route includes the initial condensation of appropriate precursors to build the quinoline framework, followed by selective fluorination and sulfonation steps.

Industrial Production Methods

Industrial synthesis may involve large-scale batch reactors with stringent control of temperature, pressure, and reaction time to ensure high purity and yield. Key steps include optimization of catalysts, solvents, and reactants to streamline production while minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions:

  • Oxidation and Reduction: The compound's quinoline ring system can undergo oxidation to form quinones, while reduction reactions can modify functional groups to alter its chemical properties.

  • Substitution: Electrophilic and nucleophilic substitutions are common, especially at the fluorinated benzene and sulfonamide groups.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the sulfonamide bond, yielding intermediate products.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides.

Major Products Formed

  • Oxidation Products: Quinone derivatives

  • Reduction Products: Hydroquinone derivatives

  • Substitution Products: Varied, depending on the specific reagents and conditions used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules and can act as a building block for novel compounds with potential utility in materials science and organic electronics.

Biology

Due to its structural complexity and functional groups, it is studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.

Medicine

2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide has been investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors implicated in diseases. Its unique structure offers possibilities for developing new drugs.

Industry

In industrial settings, it might be used as a specialized chemical reagent or a precursor for manufacturing other valuable compounds, leveraging its reactivity and functional groups.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, influencing cellular pathways and physiological processes. The compound's structure allows it to fit into binding sites with high specificity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs like (2,5-difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247, CAS 5766-40-5), listed in the Biopharmacule Speciality Chemicals catalog . Key distinctions include:

Structural Differences

Feature Target Compound BP 1247
Core Ring System Hexahydropyrido[3,2,1-ij]quinolin (bicyclic, partially saturated) Quinoline (monocyclic, aromatic)
Sulfonamide Linker Benzenesulfonamide (2,5-difluoro-substituted aryl) Methanesulfonamide (aliphatic)
Key Substituents 3-oxo group on the pyrido-quinolin ring 1-methyl-1H-pyrazol-4-yl group at C3 of quinoline

Functional Implications

Sulfonamide Electronics : The 2,5-difluorobenzenesulfonamide group introduces strong electron-withdrawing effects, which may enhance binding to polar active sites compared to BP 1247’s methanesulfonamide .

Fluorine vs. Pyrazole : Fluorine atoms improve metabolic stability and lipophilicity, whereas BP 1247’s pyrazole moiety could facilitate π-π stacking or hydrogen bonding in distinct target environments .

Hypothesized Pharmacokinetic Profiles

Property Target Compound BP 1247
Lipophilicity (LogP) Higher (due to fluorine and rigid core) Moderate (aliphatic sulfonamide, pyrazole)
Solubility Lower (rigid, hydrophobic core) Higher (flexible methanesulfonamide)
Metabolic Stability Enhanced (C-F bonds resist oxidation) Moderate (pyrazole may undergo CYP450 metabolism)

Biological Activity

2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure includes a difluorinated moiety and a benzenesulfonamide group linked to a hexahydropyridoquinoline framework. This unique configuration is believed to contribute to its biological efficacy.

Structural Formula

C19H19F2N3O3S\text{C}_{19}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{3}\text{S}

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The synthesis of related derivatives has shown promising results against various bacterial strains. For instance, pyridonecarboxylic acid derivatives have been noted for their strong antibacterial properties in laboratory settings .

CompoundActivityReference
2,5-Difluoro-N-(3-oxo...)Antibacterial
6-amino-3,5-difluoropyridineAntibacterial

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. A related compound was shown to inhibit cyclooxygenase and lipoxygenase pathways in vitro with IC50 values indicating effective inhibition of leukotriene synthesis and prostaglandin production . This suggests that similar mechanisms may be present in 2,5-difluoro-N-(3-oxo...) leading to its anti-inflammatory effects.

The proposed mechanism of action involves the inhibition of key enzymes in inflammatory pathways. By targeting cyclooxygenase and lipoxygenase enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, derivatives were synthesized and tested. The results indicated that modifications in the structure significantly enhanced antibacterial activity. The study concluded that the introduction of fluorine atoms in specific positions was crucial for improving efficacy .

Study 2: Inhibition of Inflammatory Mediators

Another study focused on evaluating the anti-inflammatory potential of similar compounds in mouse models. Results showed significant reduction in edema and inflammatory markers when treated with compounds structurally related to 2,5-difluoro-N-(3-oxo...). The findings support the hypothesis that this class of compounds can effectively modulate inflammatory responses .

Q & A

Q. How to investigate the compound’s polymorphic forms and their impact on bioavailability?

  • Methodological Answer :
  • DSC/TGA : Identify thermal transitions indicative of polymorphs.
  • Solvent screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water, acetonitrile) and compare dissolution rates .

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